

Spectroscopic Profile of (S)-Piperidin-2-ylmethanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-Piperidin-2-ylmethanol

Cat. No.: B175710

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(S)-Piperidin-2-ylmethanol**, a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. The document presents available and predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a critical resource for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **(S)-Piperidin-2-ylmethanol**. It is important to note that while the mass spectrometry data is for the racemic mixture (2-Piperidinemethanol), it is expected to be identical for the (S)-enantiomer. The NMR and IR data are predicted based on the analysis of closely related compounds and spectral databases, providing a reliable reference for characterization.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data (Predicted)

¹H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Integration	Provisional Assignment
~3.55 - 3.45	m	1H	H-2
~3.40 - 3.30	dd	1H	-CH ₂ OH (diastereotopic H)
~3.15 - 3.05	dd	1H	-CH ₂ OH (diastereotopic H)
~3.00 - 2.90	dt	1H	H-6 (equatorial)
~2.60 - 2.50	td	1H	H-6 (axial)
~2.0 (broad s)	2H		-NH, -OH
~1.80 - 1.20	m	6H	H-3, H-4, H-5

Solvent: CDCl₃. Predicted based on spectral data of similar piperidine derivatives.

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm	Provisional Assignment
~66.0	-CH ₂ OH
~58.0	C-2
~46.5	C-6
~26.5	C-3
~25.0	C-5
~24.5	C-4

Solvent: CDCl₃. Predicted based on spectral data of similar piperidine derivatives.

Table 2: Infrared (IR) Spectroscopy Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350 - 3200	Strong, Broad	O-H, N-H stretching
2930 - 2850	Strong	C-H stretching (aliphatic)
1450 - 1430	Medium	C-H bending
1100 - 1000	Strong	C-O stretching

Predicted based on characteristic group frequencies.

Table 3: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Possible Fragment
115	5	[M] ⁺ (Molecular Ion)
84	100	[M - CH ₂ OH] ⁺
56	20	[C ₄ H ₈] ⁺
44	30	[C ₂ H ₆ N] ⁺

Source: NIST Mass Spectrometry Data Center (for 2-Piperidinemethanol). Ionization: Electron Ionization (EI).[\[1\]](#)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory techniques and can be adapted for specific instrumentation and sample requirements.

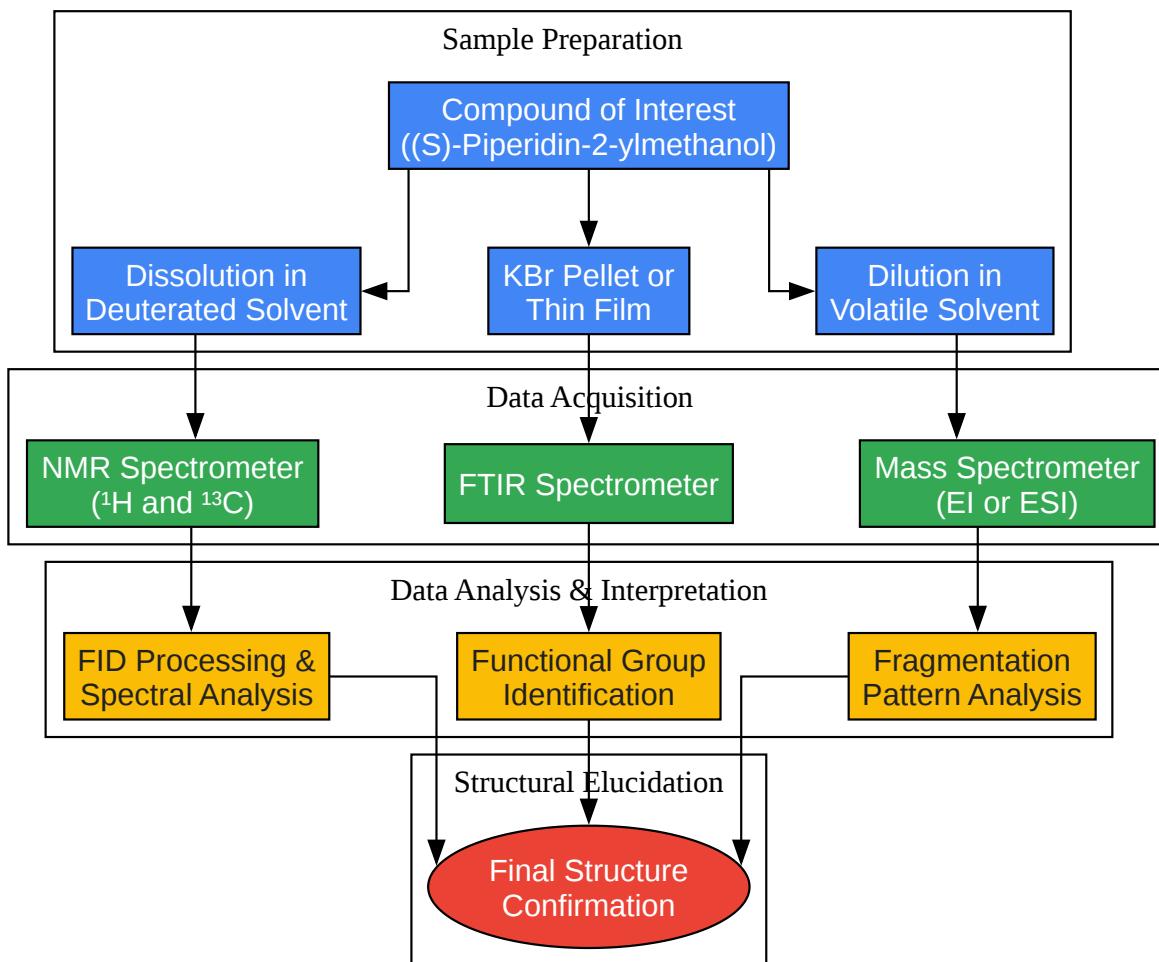
1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **(S)-Piperidin-2-ylmethanol** is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

- ^1H NMR Acquisition: The ^1H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer. Typical parameters include a spectral width of 0-12 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: The ^{13}C NMR spectrum is acquired on the same spectrometer. Due to the low natural abundance of ^{13}C , a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum.
- Data Processing: The acquired Free Induction Decay (FID) is processed using appropriate software. This involves Fourier transformation, phase and baseline correction, and integration of the signals to determine chemical shifts, multiplicities, and coupling constants.

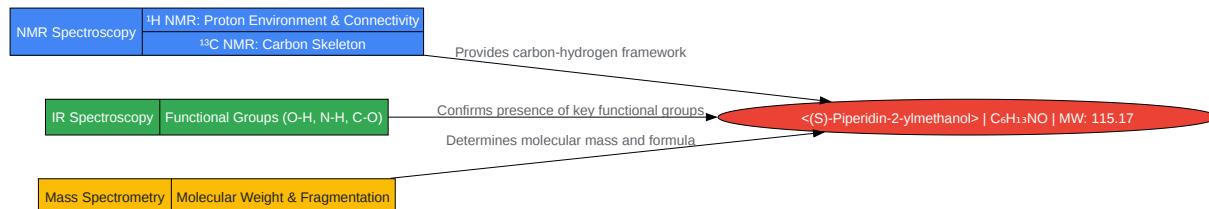
2. Infrared (IR) Spectroscopy

- Sample Preparation: For a solid sample, a small amount of **(S)-Piperidin-2-ylmethanol** is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film of the molten compound can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates if the compound is a low-melting solid or a liquid at room temperature.
- Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over a range of 4000 to 400 cm^{-1} . A background spectrum of the empty sample holder (or KBr pellet without the sample) is recorded and subtracted from the sample spectrum.


3. Mass Spectrometry (MS)

- Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds. For GC-MS, a dilute solution of the sample in a suitable solvent (e.g., dichloromethane or methanol) is injected into the GC.
- Ionization: Electron Ionization (EI) at a standard energy of 70 eV is a common method for generating the mass spectrum.

- Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum that shows the molecular ion and characteristic fragment ions.


Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques in structural elucidation.

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

Caption: Logical relationships in the spectroscopic elucidation of **(S)-Piperidin-2-ylmethanol**'s structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Piperidinemethanol [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of (S)-Piperidin-2-ylmethanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b175710#spectroscopic-data-for-s-piperidin-2-ylmethanol-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com